molecular formula C22H31N3O4S B12240725 1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B12240725
M. Wt: 433.6 g/mol
InChI Key: CYURLZMJEVICIT-UHFFFAOYSA-N
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Description

1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a benzofuran ring, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling . The piperidine and piperazine rings are then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of microwave-assisted synthesis for the benzofuran ring and continuous flow chemistry for the subsequent steps .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions include benzofuran-2,3-dione, sulfides, and substituted piperidine and piperazine derivatives .

Scientific Research Applications

1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological activities . The piperidine and piperazine rings further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of three distinct rings, which confer a unique set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H31N3O4S

Molecular Weight

433.6 g/mol

IUPAC Name

1-[4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine

InChI

InChI=1S/C22H31N3O4S/c1-23-12-14-24(15-13-23)9-2-3-16-28-20-6-10-25(11-7-20)30(26,27)21-4-5-22-19(18-21)8-17-29-22/h4-5,18,20H,6-17H2,1H3

InChI Key

CYURLZMJEVICIT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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